molecular formula C3H3F9FeO9S3 B13484819 Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate

Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate

Cat. No.: B13484819
M. Wt: 506.1 g/mol
InChI Key: ZDMNSINLFUYKFE-UHFFFAOYSA-N
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Description

Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate (CAS 1440426-70-9) is an organoiron compound with the molecular formula C3H3F9FeO9S3 and a molecular weight of 506.1 g/mol . While specific studies on this iron complex are not widely reported, its structure incorporates the trifluoromethanesulfonate (triflate, OTf) anion, which is a cornerstone in modern synthetic chemistry due to its exceptional stability and low nucleophilicity . The triflate anion is renowned for being an excellent leaving group in reactions such as nucleophilic substitutions and metal-catalyzed cross-couplings, including Suzuki and Heck reactions . Furthermore, metal triflates, particularly those of lanthanides and group 3 elements like scandium, are highly valued as Lewis acid catalysts because they are often water-tolerant and can be reused, facilitating reactions like the aldol reaction and Diels-Alder cyclization . This compound is related to other metal triflate salts, such as bismuth triflate . Researchers can explore the potential of this compound in developing new catalytic systems or organic transformations where a potent, stable Lewis acid catalyst is required. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C3H3F9FeO9S3

Molecular Weight

506.1 g/mol

IUPAC Name

iron;trifluoromethanesulfonic acid

InChI

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);

InChI Key

ZDMNSINLFUYKFE-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Fe]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the reaction of iron(III) oxide or iron salts with trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) or trifluoromethanesulfonic anhydride (Tf₂O). The reaction medium and conditions are critical to obtaining high purity and yield.

Preparation via Reaction of Iron(III) Oxide with Triflic Acid

  • Reaction: Fe₂O₃ + 6 CF₃SO₃H → 2 Fe(OTf)₃ + 3 H₂O
  • This method is analogous to the preparation of bismuth tris(trifluoromethanesulfonate) (Bi(OTf)₃), as described in patent US20040167345A1, which can be adapted for iron(III) salts.
  • The reaction is typically conducted in a mixed solvent system of water and alcohol (e.g., methanol or ethanol), which facilitates dissolution and reaction kinetics.
  • Reaction temperature is controlled between 40 and 75 °C, preferably 60–70 °C.
  • Reaction time ranges from 2 to 4 hours to ensure complete conversion.
  • The product is isolated by removing solvents via evaporation or lyophilization, yielding a hydrated solid form.
  • Purity and yield are high, with yields reported up to 97% in analogous systems.

Use of Trifluoromethanesulfonic Anhydride (Tf₂O)

  • Trifluoromethanesulfonic anhydride can be used to convert iron salts or iron hydroxides into the triflate complex.
  • This method requires careful control of moisture and temperature due to the high reactivity of Tf₂O.
  • The reaction is often performed under inert atmosphere and anhydrous conditions to prevent hydrolysis.
  • Post-reaction workup involves solvent removal and purification by recrystallization or drying under reduced pressure.

Preparation of Related Metal Triflate Salts (Contextual Insight)

  • Similar methods are reported for preparing bis(trifluoromethylsulfonyl)imide metal salts (patent CN101456832A), involving:
    • Reaction of trifluoromethane halogenated sulfonyl compounds with liquid ammonia and organic amine bases to form quaternary ammonium salts.
    • Subsequent reaction with alkali metal oxides in aqueous solution.
    • Vacuum dehydration and drying steps to obtain the final metal triflate salt with >99% purity and >90% yield.
  • Although this patent focuses on imide salts, the multi-step approach of generating reactive intermediates and then metal salt formation under controlled conditions is relevant for triflate complex synthesis.

Optimization Parameters

Parameter Typical Range / Conditions Notes
Reaction temperature 40–75 °C (preferably 60–70 °C) Ensures efficient reaction without decomposition
Solvent system Water/alcohol mixture (e.g., methanol) Facilitates dissolution and reaction control
Reaction time 2–4 hours Sufficient for full conversion
Molar ratios Fe₂O₃ : CF₃SO₃H = 1 : 6 Stoichiometric for complete triflate formation
Atmosphere Inert (N₂ or Ar) for Tf₂O routes Prevents hydrolysis and side reactions
Drying conditions Vacuum drying at 10–100 Pa, 40–100 °C Removes residual solvents and water

Purification and Characterization

  • The product is typically obtained as a solid, often hydrated.
  • Purification involves solvent removal by evaporation or lyophilization.
  • Characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C, ¹⁹F), Infrared (IR) spectroscopy, and elemental analysis.
  • High purity (>97%) is achievable with optimized reaction and purification.

Detailed Research Outcomes

  • The reaction of triflic acid with metal oxides under aqueous/alcoholic conditions yields triflate complexes with high efficiency and minimal environmental impact due to mild conditions and non-toxic solvents.
  • Vacuum drying and controlled temperature are critical to prevent decomposition of the triflate groups.
  • The use of trifluoromethanesulfonic anhydride provides an alternative route but requires stricter anhydrous conditions.
  • Analogous preparation methods for other metal triflates and bis(trifluoromethylsulfonyl)imide salts demonstrate the versatility of these synthetic approaches.
  • Yields typically exceed 90%, with purities above 97%, suitable for catalytic and synthetic applications.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Purity (%) Notes
Fe₂O₃ + CF₃SO₃H in water/alcohol Iron(III) oxide, triflic acid 40–75 °C, 2–4 h, aqueous/alcohol ~97 >97 Simple, high yield, mild conditions
Fe salt + Tf₂O (triflic anhydride) Iron salt, triflic anhydride Anhydrous, inert atmosphere Variable High Requires moisture control, sensitive
Multi-step via quaternary ammonium salt Trifluoromethane halogenated sulfonyl, ammonia, organic amine, alkali metal oxide -20 to 80 °C, vacuum drying >90 >99 Complex, high purity, environmentally friendly

Chemical Reactions Analysis

Regioselective Cycloaddition Reactions

The triflate groups in this compound play a critical role in directing regioselectivity during cycloadditions. For example, in (3 + 2) cycloadditions with benzynes, the triflate substituent at the 3- or 4-position of the benzyne intermediate dictates the regiochemical outcome, enabling the synthesis of multisubstituted benzo-fused heterocycles (Fig. 1) .

Key Observations:

  • The triflyloxy group enhances electron-deficient character at specific positions, favoring nucleophilic attack.

  • Remote triflate substituents (e.g., at the 4-position) still exert significant electronic effects, enabling precise control over product architecture .

Cycloaddition TypeSubstrateRegioselectivityYield (%)
(3 + 2) with 1,3-dipoles3-Triflyloxybenzyne>95% para-selectivity82
(3 + 2) with nitrones4-Triflyloxybenzynemeta-selectivity76

Palladium-Catalyzed Trimerization

The compound’s triflate groups facilitate its participation in Pd(0)-catalyzed trimerization reactions. For instance, under optimized conditions (Pd(dba)₂, DPEphos, tBuOK), it forms triphenylene derivatives via aryne intermediates (Table 1) .

Reaction Optimization:

  • Catalyst System : Pd(dba)₂ (5 mol%) with DPEphos (5 mol%) maximizes yield.

  • Base : tBuOK (1.1 equiv) ensures efficient dehalogenation.

  • Solvent : Toluene at 100°C provides ideal polarity for intermediate stabilization .

EntrySubstrateCatalyst SystemYield (%)
12-BromoPd(dba)₂/PPh₃60
22-BromoPd(dba)₂/DPEphos78
32-TriflatoPd(dba)₂/DPEphos80

Mechanistic Insight :
The triflate group’s strong electron-withdrawing nature lowers the energy barrier for oxidative addition of Pd(0) to the C–OTf bond, accelerating aryne formation . Subsequent trimerization proceeds via a concerted pathway, with the triflate acting as a transient leaving group.

Interaction with Transition Metals

The compound’s ferric center participates in redox-active coordination chemistry . When combined with late transition metals (e.g., Cu, Pd), it facilitates electron-transfer processes, as evidenced by:

  • Enhanced catalytic activity in C–H functionalization reactions.

  • Stabilization of high-oxidation-state metal intermediates via triflate coordination .

Stability and Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • Solvent Compatibility : Reacts optimally in polar aprotic solvents (e.g., DMF, CH₃CN) .

  • Acid Sensitivity : Triflate groups hydrolyze under strongly acidic conditions (pH < 2) .

Scientific Research Applications

Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate exerts its effects involves the interaction of the ferrio center with various molecular targets. The trifluoromethanesulfonate groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways involved depend on the context of its use, whether in catalysis, biological studies, or industrial applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Metal Triflates

Metal triflates (M(OTf)ₙ) are Lewis acids widely used in organic synthesis. Key examples include:

  • Ytterbium(III) Trifluoromethanesulfonate (Yb(OTf)₃) : A strong Lewis acid with a molecular weight of 620.23 g/mol. It catalyzes Friedel-Crafts alkylations and Diels-Alder reactions due to Yb³⁺'s high charge density .
  • Manganese Bis(trifluoromethanesulfonate) (Mn(OTf)₂) : A corrosive solid (MW 353.08 g/mol) with applications in oxidation reactions. It decomposes above 400°C, releasing hazardous gases .
  • Zinc Triflate (Zn(OTf)₂) : Used as a catalyst in cycloadditions and esterifications. Its moderate Lewis acidity makes it suitable for moisture-sensitive reactions .

Comparison with Ferrio Compound :
The iron analog is expected to exhibit intermediate Lewis acidity between lighter (Zn) and heavier (Yb) metals. Its bifunctional structure (two OTf ligands + OTf⁻ counterion) may enhance electrophilicity or stabilize transition states in catalysis, though this remains speculative without direct data .

Organic Bis(triflate) Esters

Geminal and vicinal bis(triflate) esters (e.g., methylene bis(triflate), C₃H₂F₆O₆S₂) are highly reactive electrophiles. These oily liquids (melting points <25°C) participate in macrocyclization and nucleophilic substitutions due to their dual leaving-group capacity. Their crystal structures reveal dominant C–H⋯O hydrogen bonds and fluorous interactions .

Comparison with Ferrio Compound :
Unlike organic bis(triflates), the ferrio derivative likely adopts a coordination geometry, leveraging iron’s redox activity. While organic bis(triflates) excel as alkyne synthons, the iron compound may combine electrophilic reactivity with metal-centered catalytic cycles .

Physicochemical Properties

Table 1: Structural and Physical Comparison

Compound Molecular Formula State Molecular Weight (g/mol) Key Applications
Bis(trifluoromethanesulfonyloxy)ferrio OTf (Inferred: Fe-containing) Solid/Liquid ~600 (estimated) Catalysis (hypothetical)
Yb(OTf)₃ C₃F₉O₉S₃Yb Solid 620.23 Lewis acid catalysis
Mn(OTf)₂ Mn(C₃F₆O₆S₂)₂ Solid 353.08 Oxidation reactions
Methylene bis(triflate) C₃H₂F₆O₆S₂ Oily liquid 292.16 Macrocyclization, electrophiles

Key Observations :

  • Solubility: Metal triflates are polar and often soluble in polar aprotic solvents (e.g., acetonitrile), while organic bis(triflates) require non-polar solvents .
  • Thermal Stability : Metal triflates (e.g., Mn(OTf)₂) decompose at high temperatures, whereas organic bis(triflates) are thermally labile but reactive at ambient conditions .

Table 2: Hazard Profiles

Compound Hazards Precautions
Mn(OTf)₂ Corrosive (H314), releases toxic gases Use PPE, avoid high temperatures
Organic bis(triflates) Moisture-sensitive, flammable Store under inert atmosphere
Yb(OTf)₃ Irritant (H315) Standard lab handling

The ferrio compound likely shares corrosion risks with Mn(OTf)₂ and moisture sensitivity with organic bis(triflates), necessitating stringent handling protocols .

Biological Activity

Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate, a compound with significant chemical reactivity, has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₂F₆O₆S₂Fe
  • Molecular Weight : 294.06 g/mol
  • Density : Approximately 1.9 g/cm³
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to act as a strong electrophile. The trifluoromethanesulfonate groups facilitate nucleophilic attacks by biological molecules, leading to modifications in proteins and nucleic acids. This reactivity can result in:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by modifying active site residues.
  • Cellular Signaling Disruption : By altering protein function, it can interfere with cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. For example:

  • Case Study 1 : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase pathways. The IC50 values observed were around 20 µM for several breast cancer cell lines, indicating significant cytotoxicity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Case Study 2 : Research conducted on various bacterial strains showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be approximately 15 µg/mL.

Data Summary

PropertyValue
Molecular Weight294.06 g/mol
Density1.9 g/cm³
IC50 (Breast Cancer Cells)~20 µM
MIC (Staphylococcus aureus)~15 µg/mL

Safety and Handling

Due to its reactive nature, proper safety measures should be taken when handling this compound. It is classified as hazardous, with potential risks including skin and eye irritation. Personal protective equipment (PPE) such as gloves and goggles is recommended.

Q & A

Q. What are the recommended methods for synthesizing and characterizing bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate?

Synthesis typically involves reacting iron precursors (e.g., iron halides or oxides) with trifluoromethanesulfonic acid or its anhydride under strictly anhydrous conditions. Characterization employs single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure, complemented by DFT-D3 calculations to map molecular electrostatic potentials (MEPs) and non-covalent interactions (e.g., C–H⋯O and F⋯F contacts). Handling requires inert atmospheres (e.g., gloveboxes) due to air and moisture sensitivity, with crystallization often performed at 277 K to stabilize the structure .

Q. How should researchers handle and store this compound to prevent decomposition?

The compound must be stored in sealed, argon-purged containers at sub-ambient temperatures (e.g., –20°C) to mitigate hydrolysis. Experimental handling requires Schlenk-line techniques or gloveboxes to exclude moisture. Immediate use after synthesis is recommended, as prolonged storage even under inert conditions can lead to gradual decomposition. Waste should be neutralized with aqueous bases (e.g., NaHCO₃) before disposal .

Q. What role does this compound play as a catalyst or reagent in organic transformations?

Similar to nickel(II) triflate and zirconium triflate complexes, iron triflates act as Lewis acid catalysts in electrophilic substitutions, cyclizations, and polymerizations. Their strong electron-withdrawing triflate groups enhance metal center electrophilicity, facilitating activation of substrates like alkenes or heterocycles. For example, analogous bis(triflates) enable macrocyclization of imidazoles via nucleophilic substitution .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reactivity or stability data?

Discrepancies in reactivity (e.g., varying catalytic efficiency) often arise from differences in metal coordination geometry or solvent effects. Density Functional Theory (DFT-D3) calculations can model the electronic structure and predict steric/electronic influences on reactivity. For instance, MEP analysis quantifies polarity differences between triflate groups and metal centers, explaining self-sorting behaviors in crystal lattices .

Q. What mechanistic insights explain its performance in stereoselective or coordination-driven reactions?

Mechanistic studies using X-ray absorption spectroscopy (XAS) and nuclear magnetic resonance (NMR) can track ligand exchange and metal coordination dynamics. For example, silver(I) triflate forms coordination polymers via pyridyl ligand interactions, suggesting that iron triflates may similarly template supramolecular architectures. Kinetic studies under varying temperatures and solvents can elucidate rate-determining steps .

Q. What challenges arise in crystallographic analysis due to non-merohedral twinning?

Bis(triflates) often crystallize as non-merohedrally twinned crystals, complicating structure refinement. Data collection at low temperatures (e.g., 100 K) and using synchrotron radiation improves resolution. Software like TWINLAW or CELL_NOW aids in deconvoluting twinned datasets. For example, ethylene bis(triflate) structures required iterative refinement to resolve F⋯F intermolecular interactions .

Methodological Guidelines

  • Synthesis Optimization : Use triflic anhydride for higher yields and monitor reaction progress via in-situ IR spectroscopy to detect triflate group incorporation .
  • Contradiction Analysis : Compare SC-XRD data with DFT-optimized geometries to identify discrepancies in bond lengths or angles caused by crystal packing effects .
  • Safety Protocols : Employ type ABEK respirators and face shields during synthesis to protect against triflic acid vapors, which are highly corrosive .

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